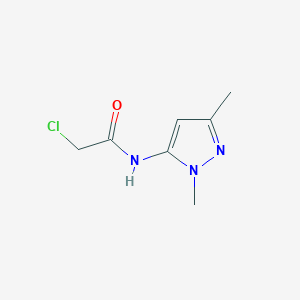
3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1431970-00-1 . It has a molecular weight of 205.64 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of a [3 + 2] cycloaddition reaction . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C7H11N3O2.ClH/c1-2-3-10-5(7(11)12)4-6(8)9-10;/h4H,2-3H2,1H3,(H2,8,9)(H,11,12);1H .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and can include a variety of transformations . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
- Application : Researchers explore this compound for its potential in treating conditions related to neurotransmitter imbalances, such as schizophrenia and neurodegenerative diseases .
- Application : Researchers use it as a building block to create novel compounds with specific properties, such as pharmaceuticals, agrochemicals, and dyestuffs .
- Application : Toxicity studies help determine safe handling practices and potential risks associated with exposure .
- Application : Researchers use it to synthesize bioactive compounds with specific pharmacological properties .
D-Amino Acid Oxidase (DAO) Inhibition
Tonic Pain Modulation
Organic Synthesis and Intermediates
Chemical Properties and Toxicity Assessment
Precursor in Synthesis of Bioactive Molecules
Biomedical Research and Drug Development
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
5-amino-2-propylpyrazole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-3-10-5(7(11)12)4-6(8)9-10;/h4H,2-3H2,1H3,(H2,8,9)(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKYBHGBLPXUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B2462384.png)
![2-imino-1-(2-methoxyethyl)-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2462385.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2462386.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2462387.png)
![3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile](/img/structure/B2462388.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(2-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2462389.png)

![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2462392.png)
